Scientific Field: Organic Chemistry
Application Summary: Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology.
Methods of Application: The synthesis of indole derivatives involves various methods, including electrophilic substitution due to excessive π-electrons delocalization.
Results: Indole derivatives, both natural and synthetic, show various biologically vital properties.
Scientific Field: Pharmacology
Methods of Application: The compounds are synthesized and their activities are tested by various in vitro assays.
Application Summary: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound.
Methods of Application: The compound was synthesized and its activity was tested by in vitro assays.
Application Summary: A series of long-chain imidazolium-based ionic liquids (ILs) were synthesized and evaluated as antimicrobials against a wide range of bacteria and fungi.
Methods of Application: The compounds were synthesized and their activities were tested by various in vitro assays.
Results: All compounds demonstrated significant antibacterial and antifungal activity.
Application Summary: Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified.
Methods of Application: The compounds were synthesized and their activities were tested by in vitro assays and in vivo tests.
Results: The result revealed that compound 13 displayed superior antipromastigote activity.
3-Methyl-2-benzofuran-1(3H)-one is an organic compound characterized by its unique structure, which combines a benzofuran moiety with a methyl group at the third position. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of 3-methyl-2-benzofuran-1(3H)-one is C10H10O2, and it features a lactone structure that contributes to its chemical reactivity and potential therapeutic properties.
The chemical behavior of 3-methyl-2-benzofuran-1(3H)-one includes various types of reactions:
The specific products formed during these reactions depend on the reagents and conditions used, making this compound versatile in synthetic organic chemistry.
Research indicates that 3-methyl-2-benzofuran-1(3H)-one exhibits various biological activities. Compounds in the benzofuran class are often studied for their potential as:
These activities make 3-methyl-2-benzofuran-1(3H)-one a candidate for further pharmacological studies aimed at developing new therapeutic agents.
The synthesis of 3-methyl-2-benzofuran-1(3H)-one can be achieved through several methods:
These synthetic routes are optimized for yield and purity, often employing modern techniques such as continuous flow reactors.
3-Methyl-2-benzofuran-1(3H)-one has several applications across various fields:
The compound's structural features allow it to participate in diverse
Studies exploring the interactions of 3-methyl-2-benzofuran-1(3H)-one with biological targets have revealed its potential mechanisms of action. These interactions often involve binding to enzymes or receptors, leading to modulation of their activity. For instance, research has shown that this compound may inhibit specific enzymes involved in metabolic pathways or activate receptors linked to therapeutic effects.
Several compounds share structural similarities with 3-methyl-2-benzofuran-1(3H)-one, each exhibiting unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Methylindole | Contains an indole moiety but lacks the benzofuran ring | Known for its role in biological systems as a signaling molecule |
2-Benzofuran-1(3H)-one | Contains the benzofuran ring without the indole moiety | Exhibits different reactivity patterns due to lack of indole |
3-(1H-Indol-3-yl)propanamide | Contains an indole moiety with an amide functional group | Shows distinct biological activities related to its amide functionality |
The uniqueness of 3-methyl-2-benzofuran-1(3H)-one lies in its combination of both indole and benzofuran structures, which may confer distinct chemical and biological properties compared to these similar compounds. This dual functionality enhances its potential utility in medicinal chemistry and other scientific applications.
The historical development of 3-methyl-2-benzofuran-1(3H)-one can be traced to systematic studies of benzofuran derivatives and their synthetic applications. Significant foundational work was documented in The Journal of Organic Chemistry in 1984, establishing key synthetic methodologies for the preparation of this compound and related structures. This seminal research laid the groundwork for understanding the compound's preparation and characterization, contributing to the broader knowledge base of heterocyclic chemistry.
The early research efforts focused on developing efficient synthetic routes to access this particular benzofuran derivative, recognizing its potential utility in organic synthesis applications. The 1984 publication in The Journal of Organic Chemistry provided crucial insights into the compound's synthesis and properties, establishing it as a valuable building block for more complex molecular architectures. These historical developments coincided with growing interest in heterocyclic compounds as pharmaceutical intermediates and synthetic targets.
The compound gained further recognition through its identification as a potential pharmaceutical intermediate, particularly in the context of butylphthalide-related research. Chemical suppliers such as Sigma-Aldrich began offering the compound as part of their specialized collections for early discovery research, highlighting its importance in pharmaceutical development. This commercial availability facilitated broader research applications and contributed to the compound's established position in synthetic organic chemistry.
Subsequent research efforts have continued to build upon these foundational studies, expanding understanding of the compound's reactivity patterns and synthetic utility. The historical trajectory demonstrates the evolution from initial synthetic methodology development to practical applications in pharmaceutical and materials chemistry research.
3-Methyl-2-benzofuran-1(3H)-one exhibits a complex nomenclature system reflecting its structural characteristics and systematic classification. The compound is recognized by multiple International Union of Pure and Applied Chemistry names, including 3-methyl-3H-1-benzofuran-2-one and 3-methyl-3H-2-benzofuran-1-one, demonstrating the systematic approach to heterocyclic nomenclature.